Benzamide, N-(p-chloro-alpha-(1-methyl-1-piperidinoethyl)benzilidene)-, monohydrochloride
Description
This compound is a benzamide derivative characterized by a p-chloro-substituted benzilidene (benzylidene) moiety and a 1-methyl-1-piperidinoethyl group at the alpha position. The monohydrochloride salt enhances its solubility in polar solvents, a critical factor for bioavailability. Structurally, the benzilidene group introduces rigidity, while the piperidinoethyl substituent may influence receptor binding through steric and electronic effects.
Properties
CAS No. |
16297-40-8 |
|---|---|
Molecular Formula |
C22H26Cl2N2O |
Molecular Weight |
405.4 g/mol |
IUPAC Name |
N-[1-(4-chlorophenyl)-2-methyl-2-piperidin-1-ium-1-ylpropylidene]benzamide;chloride |
InChI |
InChI=1S/C22H25ClN2O.ClH/c1-22(2,25-15-7-4-8-16-25)20(17-11-13-19(23)14-12-17)24-21(26)18-9-5-3-6-10-18;/h3,5-6,9-14H,4,7-8,15-16H2,1-2H3;1H |
InChI Key |
KOMGCHZMRNTZGN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C(=NC(=O)C1=CC=CC=C1)C2=CC=C(C=C2)Cl)[NH+]3CCCCC3.[Cl-] |
Origin of Product |
United States |
Preparation Methods
The synthesis of Benzamide, N-(p-chloro-alpha-(1-methyl-1-piperidinoethyl)benzilidene)-, monohydrochloride typically involves the reaction of p-chlorobenzaldehyde with N-(1-methyl-1-piperidinoethyl)benzamide under specific conditions. The reaction is carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and reaction time, to maximize yield and purity .
Chemical Reactions Analysis
Benzamide, N-(p-chloro-alpha-(1-methyl-1-piperidinoethyl)benzilidene)-, monohydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: The compound can undergo substitution reactions, where specific atoms or groups within the molecule are replaced by other atoms or groups.
Scientific Research Applications
Benzamide, N-(p-chloro-alpha-(1-methyl-1-piperidinoethyl)benzilidene)-, monohydrochloride is utilized in various scientific research fields, including:
Chemistry: It is used as a reagent in organic synthesis and as a starting material for the preparation of other complex molecules.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and its interactions with biological macromolecules.
Medicine: Research is conducted to explore its potential therapeutic applications, such as its role in drug development and its effects on specific biological targets.
Mechanism of Action
The mechanism of action of Benzamide, N-(p-chloro-alpha-(1-methyl-1-piperidinoethyl)benzilidene)-, monohydrochloride involves its interaction with specific molecular targets and pathways within biological systems. The compound may bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparison with Similar Compounds
Table 1: Key Structural Features and Pharmacological Profiles
Solubility and Physicochemical Properties
The target compound’s monohydrochloride salt likely improves aqueous solubility, akin to procarbazine hydrochloride (soluble in water and methanol) . The benzilidene group in the target compound may reduce solubility compared to non-rigid analogs but enhance stability.
Pharmacological and Therapeutic Differences
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